Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a piperazine-1-carboxylate derivative featuring a 7-methyl-2-oxochromene (coumarin) moiety. The chromene group, a bicyclic structure with an oxygen heteroatom, is notable for its role in natural products and pharmaceuticals, often associated with antioxidant, anticoagulant, and anti-inflammatory activities . The piperazine ring, a six-membered diamine, enhances solubility and bioavailability while serving as a scaffold for functionalization.
Properties
IUPAC Name |
ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKAJHUKOGXELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted piperazines.
Scientific Research Applications
Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-1-carboxylates exhibit diverse biological activities depending on their substituents. Key structural analogs and their properties include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, sulfonyl) : Enhance stability and electrophilicity but may reduce bioavailability due to increased polarity .
- Aromatic Substituents (e.g., methoxyphenyl, chlorophenyl) : Influence receptor binding specificity, as seen in CNS-targeting compounds .
- Heterocyclic Additions (e.g., pyrazole, chromene) : Expand biological activity; chromene derivatives are linked to anticoagulant effects .
Yield Comparison :
- tert-Butyl derivatives () achieve moderate yields (~47%) .
- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () is commercially available, suggesting optimized synthetic protocols.
Stability and Pharmacokinetics
- Gastric Fluid Stability: Fluorophenyl-substituted analogs (e.g., , compounds 1a/1b) degrade in simulated gastric fluid due to hydrolysis-sensitive oxazolidinone rings . The chromene group in the target compound may confer better stability via hydrophobic interactions.
- Metabolic Resistance : Sulfonamide and tert-butoxycarbonyl (Boc) groups () resist first-pass metabolism, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
